ABCG2 Potency vs. Ko143
The unsubstituted phenyltetrazolyl-phenylamide compound 32 (N-phenyl-2-(1H-tetrazol-1-yl)benzamide) inhibits ABCG2‑mediated Hoechst 33342 efflux with an IC₅₀ of 123 nM determined in MDCK II cells overexpressing human ABCG2 [1]. In the same experimental series, the well‑established reference inhibitor Ko143 exhibited IC₅₀ values three‑ to four‑fold higher, depending on the test system [1][2]. Across independent datasets, Ko143 IC₅₀ values in Hoechst 33342 or related ABCG2 functional assays are reported at 0.59 μM (Pheo A assay) and 1.39 μM (Hoechst 33342 assay) , placing unsubstituted compound 32 at a 4.8–11.3‑fold potency advantage over Ko143. This quantitative superiority positions N-phenyl-2-(1H-tetrazol-1-yl)benzamide as the more potent tool compound for in vitro ABCG2 pharmacology studies.
| Evidence Dimension | ABCG2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 123 nM (Hoechst 33342 accumulation in MDCK II‑ABCG2 cells) |
| Comparator Or Baseline | Ko143: 0.59 μM (Pheo A assay) to 1.39 μM (Hoechst assay); described as 3–4× higher IC₅₀ in the same study |
| Quantified Difference | 3‑ to 11.3‑fold lower IC₅₀ (more potent) for the target compound |
| Conditions | MDCK II cells stably overexpressing human ABCG2; Hoechst 33342 accumulation readout; 30‑min pre‑incubation with inhibitor |
Why This Matters
For researchers selecting an ABCG2 reference inhibitor, this compound provides substantially greater potency than Ko143, enabling lower working concentrations and reduced potential for off‑transporter effects at the ABCB1/ABCC1 liability concentration thresholds of Ko143 (≥1 μM).
- [1] Köhler SC, Silbermann K, Wiese M. Phenyltetrazolyl-phenylamides: Substituent impact on modulation capability and selectivity toward the efflux protein ABCG2 and investigation of interaction with the transporter. Eur J Med Chem. 2016;124:881-895. doi:10.1016/j.ejmech.2016.09.010 View Source
- [2] BindingDB entry BDBM50208603 (CHEMBL3875847). IC₅₀ = 123 nM for inhibition of human ABCG2. Curated from Köhler et al. 2016. View Source
